Picumast
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Overview
Description
Picumast dihydrochloride is a prophylactically active anti-allergic compound that combines inhibition of mediator release and action. It is known for its unique activity profile, which differs significantly from other prophylactic anti-allergic drugs such as disodium cromoglycate and ketotifen . This compound dihydrochloride is primarily used in the treatment of allergic conditions, including allergic rhinitis and bronchial asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picumast dihydrochloride involves several key steps:
Alkylation of Piperazine: Piperazine is alkylated with 4-chlorobenzyl chloride in ethanol to produce 1-(4-chlorobenzyl)piperazine.
Further Alkylation: The resulting compound is further alkylated with 1-bromo-3-chloropropane in the presence of triethylamine to yield 1-(4-chlorobenzyl)-4-(3-chloropropyl)piperazine.
Condensation Reaction: This intermediate is then condensed with 7-hydroxy-3,4-dimethylcoumarin using potassium carbonate in refluxing butanone.
Industrial Production Methods
Industrial production of this compound dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in the industrial synthesis process .
Chemical Reactions Analysis
Picumast dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Picumast dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving histamine release inhibition and mediator release.
Medicine: Clinical studies have demonstrated its efficacy in treating allergic rhinitis and bronchial asthma.
Industry: It is used in the development of anti-allergic drugs and formulations.
Mechanism of Action
Picumast dihydrochloride exerts its effects by inhibiting the release of mediators from mast cells and basophils. It acts as a histamine H1 receptor antagonist, blocking the action of histamine and preventing allergic reactions . Additionally, it may function as a calmodulin antagonist, stabilizing cell membranes and reducing mediator release .
Comparison with Similar Compounds
Picumast dihydrochloride is unique compared to other anti-allergic compounds due to its dual mechanism of action. Similar compounds include:
Disodium Cromoglycate: Primarily a mast cell stabilizer, it does not have the same histamine receptor antagonism as this compound dihydrochloride.
Ketotifen: Another anti-allergic drug with H1 receptor antagonism but lacks the mediator release inhibition seen with this compound dihydrochloride.
This compound dihydrochloride’s combination of histamine receptor antagonism and mediator release inhibition makes it a versatile and effective anti-allergic compound .
Properties
CAS No. |
39577-19-0 |
---|---|
Molecular Formula |
C25H29ClN2O3 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C25H29ClN2O3/c1-18-19(2)25(29)31-24-16-22(8-9-23(18)24)30-15-3-10-27-11-13-28(14-12-27)17-20-4-6-21(26)7-5-20/h4-9,16H,3,10-15,17H2,1-2H3 |
InChI Key |
USCSJAIWXWYTEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C |
39577-19-0 | |
Synonyms |
3,4-dimethyl-7-(4-(p-chlorobenzyl)piperazin-1-yl)propoxycoumarin.di-HCl BM 15,100 BM 15100 BM-15100 picumast |
Origin of Product |
United States |
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